

Evidence-based review of ZBH's trauma products

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZBH

Cat. No.: B1193767

[Get Quote](#)

An Evidence-Based Review of Zimmer Biomet's Trauma Products

This guide provides an objective comparison of Zimmer Biomet's (**ZBH**) trauma products with alternatives, supported by available clinical and biomechanical data. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the performance and design of these orthopedic devices.

NCB® Periprosthetic Femur Plate System

The NCB (Non-Contact Bridging) Periprosthetic Femur Plate System is designed for the treatment of fractures around femoral prostheses. The system features polyaxial locking screws, allowing for more flexible screw placement to avoid the prosthesis, and a design intended to minimize disruption of the blood supply to the bone.[\[1\]](#)[\[2\]](#)

Performance Comparison: NCB vs. Synthes LCP

A biomechanical study compared the fatigue strength of the Zimmer Biomet NCB Periprosthetic Proximal Femur Plate with the Synthes LCP™ Curved Broad Plate.[\[3\]](#)

Experimental Protocol:

The study utilized a laboratory setup to simulate the fixation of a proximal femur fracture. Both plates were attached to polymeric loading blocks with their respective locking screws to represent a clinical scenario with a large fracture gap. The constructs were then subjected to bending fatigue testing for up to 1,000,000 cycles.[\[3\]](#)

Data Presentation:

Performance Metric	Zimmer Biomet NCB Periprosthetic Proximal Femur Plate	Synthes LCP™ Curved Broad Plate
1,000,000 Cycle Fatigue Strength (Load)	500 N	240 N
1,000,000 Cycle Fatigue Strength (Bending Moment)	24.5 N·m	11.8 N·m

Table 1: Biomechanical Fatigue Strength Comparison.[\[3\]](#)

Key Findings:

The Zimmer Biomet NCB Periprosthetic Proximal Femur Plate demonstrated approximately twice the fatigue strength in bending compared to the Synthes LCP Curved Broad Plate under the tested laboratory conditions.[\[3\]](#) Another biomechanical study comparing the NCB polyaxial locking plate with the Synthes LISS fixed-angle plate and the DePuy POLYAX plate found no significant difference in stiffness, load to failure, and peak force between the NCB and LISS plates.[\[4\]](#) However, the mode of failure differed, with most NCB constructs failing due to an intra-articular lateral condyle fracture, while the LISS and POLYAX constructs failed by plastic deformation of the plate.[\[4\]](#)

A clinical study evaluating the outcomes of the NCB plate for periprosthetic femur fractures demonstrated successful fracture stabilization.[\[5\]](#)

Zimmer Natural Nail® (ZNN) System

The Zimmer Natural Nail System is a line of intramedullary nails with an anatomical shape designed to replicate the natural curvature of various long bones.[\[6\]](#)

Performance Comparison: ZNN vs. Proximal Femoral Nail Antirotation II (PFNA II)

A prospective, randomized clinical study compared the outcomes of the Zimmer Natural Nail (ZNN) with the Proximal Femoral Nail Antirotation II (PFNA II) for the treatment of elderly intertrochanteric fractures.[7]

Experimental Protocol:

A total of 353 patients with intertrochanteric fractures were randomly assigned to receive either the ZNN implant (n=172) or the PFNA II (n=181). The study evaluated Harris Hip Score (HHS), operation time, fluoroscopy time, lateral hip pain, walking ability, and reoperation rate. The mean follow-up period was 12.3 months.[7] Another comparative study prospectively reviewed 20 cases of PFNA II and 20 cases of ZNN for stable intertrochanteric fractures.[8][9]

Data Presentation:

Performance Metric	Zimmer Natural Nail (ZNN)	Proximal Femoral Nail Antirotation II (PFNA II)	P-value
Operation Time (minutes)	Longer	Shorter	Significant
Fluoroscopy Time	Longer	Shorter	Significant
Harris Hip Score	No significant difference	No significant difference	N/A
Walking Ability	No significant difference	No significant difference	N/A
Reoperation Rate	No significant difference	No significant difference	N/A
Lateral Hip Pain	Higher incidence	Lower incidence	N/A

Table 2: Clinical Outcome Comparison of ZNN and PFNA II.[7]

Key Findings:

Both the ZNN and PFNA II implants were found to be effective in treating elderly intertrochanteric fractures, with no significant differences in Harris Hip Score, walking ability, or reoperation rates.^[7] However, the ZNN was associated with significantly longer operation and fluoroscopy times.^[7] Another study also found no significant differences in clinical and radiological results between the two nails for stable intertrochanteric fractures.^{[8][9]}

AFFIXUS® Hip Fracture Nail System

The AFFIXUS Hip Fracture Nail System is an intramedullary device that combines the principles of a compression hip screw with the biomechanical advantages of a nail for stabilizing proximal femur fractures.^{[10][11]}

Clinical Outcomes

A retrospective study of 100 unstable geriatric hip fractures treated with the AFFIXUS hip fracture nail reported the following outcomes with a mean follow-up of 8 months.^{[12][13]}

Data Presentation:

Outcome Measure	Result
Systemic Complications	29%
Local Complications	3%
Lag Screw Cutout	1%
Lag Screw Backout	1%
Deep Infection	1%
Fracture Union	100%
Recovery of Preinjury Activity Level	78%

Table 3: Clinical Outcomes of the AFFIXUS Hip Fracture Nail.^{[12][13]}

Key Findings:

The AFFIXUS hip fracture nail demonstrated satisfactory results in elderly patients, with a high rate of fracture union and recovery of preinjury activity levels.[12][13] The design of the lag screw was noted to have potentially reduced the cut-out rate.[12][13] No mechanical failures or periprosthetic fractures were observed in this series.[12][13]

Surgical Workflow

The surgical technique for the AFFIXUS Hip Fracture Nail involves a series of steps to ensure proper implantation and fracture stabilization.

[Click to download full resolution via product page](#)

AFFIXUS Hip Fracture Nail Surgical Workflow

Foot and Ankle Trauma Solutions: Gorilla® Pilon Fusion Plating System and Phantom® TTC Trauma Nail

Zimmer Biomet has recently expanded its foot and ankle trauma portfolio with the commercial launch of the Gorilla® Pilon Fusion Plating System and the Phantom® TTC (Tibiotalocalcaneal) Trauma Nail.

Gorilla® Pilon Fusion Plating System

This system is designed for primary tibiotalar fusion in patients with severe pilon fractures where the ankle joint is not salvageable. It features anatomically contoured plates for dual-column fixation.

Phantom® TTC Trauma Nail

The Phantom TTC Trauma Nail is intended for tibiotalocalcaneal fusion in complex hindfoot injuries. It is an intramedullary nail system with options for internal compression.

Performance Data:

As these are relatively new products, extensive comparative clinical data is not yet available. However, a case report has been published detailing an early implant failure of the Paragon28 Phantom Hindfoot Fusion Nail at the nail-coil interface in a patient with multiple comorbidities. [14][15] Further investigation into the integrity of the nail and appropriate patient selection was suggested.[14][15]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the trauma products reviewed is mechanical stabilization of fractures to facilitate bone healing. The design features of these implants, such as locking screws and anatomical shapes, are intended to enhance the stability of the fixation, particularly in osteoporotic bone or complex fracture patterns. The "non-contact" principle of the NCB plate aims to preserve the periosteal blood supply, which is crucial for the biological process of fracture healing. There are no specific signaling pathways directly targeted by these metallic implants. Their role is to create a favorable mechanical environment for the body's natural bone healing cascade, which involves complex signaling pathways including inflammatory mediators, growth factors (e.g., BMPs, TGF- β), and cellular processes of osteogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zimmerbiomet.eu [zimmerbiomet.eu]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. mti.mt-intl.ro [mti.mt-intl.ro]

- 4. researchgate.net [researchgate.net]
- 5. Biomechanical comparison of two angular stable plate constructions for periprosthetic femur fracture fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zimmer® Natural Nail® System [zimmerbiomet.com]
- 7. Prospective randomized study comparing two cephalomedullary nails for elderly intertrochanteric fractures: Zimmer natural nail versus proximal femoral nail antirotation II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed [koreamed.org]
- 9. Comparative Study of Proximal Femoral Nail Antirotation and Zimmer Natural Nail for the Treatment of Stable Intertrochanteric Fractures [e-jmt.org]
- 10. zimmerbiomet.com [zimmerbiomet.com]
- 11. AFFIXUS® Hip Fracture Nail System [zimmerbiomet.com]
- 12. Outcomes of Geriatric Hip Fractures Treated with AFFIXUS Hip Fracture Nail - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Early Failure of Paragon28 Phantom Hindfoot Fusion Nail: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evidence-based review of ZBH's trauma products]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193767#evidence-based-review-of-zbh-s-trauma-products>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com